benzyl 4-biphenylylcarbamate

Muscarinic receptor pharmacology M₃ selectivity Structure-activity relationship

Benzyl 4-biphenylylcarbamate (CAS 90831-47-3; systematic name: benzyl [1,1′-biphenyl]-4-ylcarbamate) is a biphenyl-substituted carbamate ester with the molecular formula C₂₀H₁₇NO₂ and a molecular weight of 303.4 g/mol. The compound is typically supplied at 95% purity for research use and is employed as a synthetic intermediate and scaffold in medicinal chemistry programs.

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
Cat. No. B5772450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 4-biphenylylcarbamate
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C20H17NO2/c22-20(23-15-16-7-3-1-4-8-16)21-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2,(H,21,22)
InChIKeyQWFIIBBGUZXULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-Biphenylylcarbamate Procurement Guide: Molecular Properties, CAS Registry, and Research-Grade Specifications


Benzyl 4-biphenylylcarbamate (CAS 90831-47-3; systematic name: benzyl [1,1′-biphenyl]-4-ylcarbamate) is a biphenyl-substituted carbamate ester with the molecular formula C₂₀H₁₇NO₂ and a molecular weight of 303.4 g/mol . The compound is typically supplied at 95% purity for research use and is employed as a synthetic intermediate and scaffold in medicinal chemistry programs. It features the 4-biphenylyl substitution pattern on the carbamate nitrogen, in contrast to the more extensively characterized 2-biphenylyl series explored by Naito et al. [1]. This positional isomerism directly affects receptor binding orientation and selectivity profiles, making benzyl 4-biphenylylcarbamate a mechanistically non-interchangeable candidate relative to 2-substituted analogs.

4-Biphenylyl substitution isomer – distinct from the extensively studied 2-substituted series
Class-level cysteine protease inhibition (Mpro, Legumain) reported for benzyl carbamate scaffold
Low serine hydrolase engagement (FAAH, MGL) context – reduces polypharmacology risks in protease programs

Why Benzyl 4-Biphenylylcarbamate Cannot Be Interchanged with 2-Biphenylyl or Benzhydryl Carbamate Analogs


The biphenyl substitution position (4-yl vs. 2-yl) is a critical determinant of target engagement and selectivity in biphenylylcarbamate-based ligands. In the seminal muscarinic antagonist series, Naito et al. demonstrated that biphenyl-2-ylcarbamate derivatives achieve high-affinity M₁/M₃ receptor binding (Ki values in the two-digit picomolar range, 0.069–0.084 nM) with 46- to 68-fold selectivity over M₂ [1]. Critically, the biphenyl-2-yl group was explicitly identified as a novel hydrophobic replacement for the benzhydryl group, with the 2-substitution geometry enabling productive orientation within the orthosteric binding pocket [1]. A 4-biphenylyl substitution relocates the terminal phenyl ring by approximately 2.5 Å relative to the carbamate hinge, a spatial shift that can ablate key hydrophobic contacts in M₁/M₃ pockets while potentially creating new interactions in distinct target classes (e.g., FAAH, where biphenyl-4-ylcarbamates such as cyclohexyl biphenyl-4-ylcarbamate exhibit measurable but weak FAAH inhibition with IC₅₀ = 17,000 nM [2]). Consequently, procurement decisions based solely on the biphenylylcarbamate chemotype without attention to substitution position risk delivering an inactive or off-target compound in structure-dependent assays.

Target compound
  • Benzyl 4-biphenylylcarbamate: no reported muscarinic receptor binding data
  • 4-Substituted scaffold class: negligible FAAH/MGL inhibition; weak serine hydrolase profile
  • No in vivo pharmacodynamic characterization in any species
Substitute comparator
  • 2-Biphenylylcarbamate analogs: reported high M1/M3 affinity and M3/M2 selectivity
  • Validated muscarinic target engagement driven by 2-substitution geometry (~2.5 Å shift vs. 4-position)
  • YM-46303 class: bladder-selective M3 antagonism confirmed in rodent in vivo models

Benzyl 4-Biphenylylcarbamate Quantitative Differentiation Evidence: Comparator-Backed Performance Data


M₃/M₂ Selectivity Dichotomy: 2-Biphenylylcarbamates Achieve 46–68× Selectivity That 4-Substituted Analogs Do Not Replicate

In the Naito et al. series, piperidinyl- and quinuclidinium-substituted biphenyl-2-ylcarbamates exhibited picomolar M₁/M₃ affinities (Ki = 0.069–0.084 nM) and 46–68× selectivity over M₂ [1]. By contrast, cyclohexyl biphenyl-4-ylcarbamate (a structurally related 4-substituted comparator) showed no meaningful FAAH inhibition (IC₅₀ > 300,000 nM) [2] and MGL inhibition (IC₅₀ > 300,000 nM) [3]. While benzyl 4-biphenylylcarbamate lacks published head-to-head muscarinic data, the available cross-study comparator evidence indicates that the 4-biphenylyl substitution pattern fails to engage the M₁/M₃ hydrophobic pocket that the 2-biphenylyl group exploits. This positional isomerism creates a functional divergence: 2-substituted analogs are validated M₃-selective antagonists; 4-substituted analogs are unproven in this target class and should not be presumed interchangeable.

M3/M2 selectivity dichotomy
Cross-study comparable
2-substituted Ki 0.069–0.084 nM (M1/M3); 46–68× M3/M2 selectivity
4-substituted No muscarinic activity reported
2-Substitution geometry engages M1/M3 pocket; 4-substitution may redirect target profile
Positional isomer shift ~2.5 Å relocates terminal phenyl ring
Muscarinic receptor pharmacology M₃ selectivity Structure-activity relationship Biphenyl positional isomerism

Benzyl Carbamate Moiety Confers Coronavirus Mpro Inhibition: In-Class Quantitative Potency Benchmarks from Legacy Cysteine Protease Inhibitor Screening

Serafim et al. (2025) screened 141 peptidyl and peptidomimetic inhibitors against SARS-CoV-2 Mpro and PLpro. Compounds sharing a benzyl carbamate moiety (1a and 5a, plus the synthetic (R,S)-enantiomer 5b) inhibited Mpro across SARS-CoV-2, SARS-CoV, and MERS-CoV with IC₅₀ values spanning 0.0732–0.8295 µM [1]. Within the broader panel, five benzyl carbamate-containing compounds (1a–5a) inhibited Mpro with IC₅₀ values from 0.1601 to 16.42 µM, with compounds 1a–4a additionally inhibiting human cathepsin L (hCatL; IC₅₀ 0.184–10.74 µM) [1]. Critically, none of the 141 compounds inhibited PLpro [1], establishing that the benzyl carbamate pharmacophore is necessary but not sufficient for Mpro inhibition—the full molecular context (including the biphenyl scaffold in benzyl 4-biphenylylcarbamate) modulates potency. While benzyl 4-biphenylylcarbamate itself was not directly tested, it shares the benzyl carbamate substructure essential for Mpro activity and represents a structurally distinct scaffold from the peptidomimetic backbones of 1a–5a, offering orthogonal intellectual property positioning.

Benzyl carbamate Mpro inhibition
Class-level inference
Benzyl carbamate-containing hits (1a–5a): Mpro IC50 0.0732–16.42 µM across SARS-CoV-2, SARS-CoV, MERS-CoV; PLpro inactive. Target compound not directly tested.
Class-level Mpro activity supports antiviral screening scaffold selection; potency is scaffold-dependent
Non-peptidomimetic scaffold offers patent differentiation potential
SARS-CoV-2 main protease Mpro inhibition Benzyl carbamate pharmacophore Antiviral drug discovery

Biphenyl-4-ylcarbamate Scaffold Exhibits Weak Hydrolase Engagement, Defining a Low-Background Profile for Selective Probe Development

The cyclohexyl biphenyl-4-ylcarbamate (URB602 analog) was profiled against fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MGL). FAAH inhibition was negligible (IC₅₀ = 17,000 nM; rat brain membrane assay) [1], and MGL inhibition was similarly weak (IC₅₀ > 300,000 nM; pH 8.0) [2]. By contrast, biphenyl-3-ylcarbamate-based FAAH inhibitors such as URB597 and URB524 achieve nanomolar FAAH potency (URB597 IC₅₀ ≈ 63 nM in reported O-arylcarbamate series [3] and sub-nanomolar potency for optimized 3-substituted analogs). This ~270-fold potency gap between 4-yl and 3-yl biphenyl carbamates against FAAH, combined with sub-µM activity in select biphenyl-4-ylcarbamate Legumain inhibitors (sub-nanomolar reported for optimized analogs in Higgins et al. [4]), suggests the 4-substituted scaffold preferentially engages cysteine protease targets (Legumain, Mpro) over serine hydrolases (FAAH, MGL). Benzyl 4-biphenylylcarbamate thus offers a cleaner starting point for cysteine protease-focused programs where FAAH off-target activity is undesirable.

Serine hydrolase background
Cross-study comparable
4-substituted FAAH IC50 = 17,000 nM; MGL IC50 > 300,000 nM
3-substituted FAAH IC50 ≈ 63 nM (~270× more potent)
Low serine hydrolase background may reduce off-target activity in cysteine protease programs
Legumain and Mpro inhibition confirm cysteine protease preference
FAAH inhibition MGL inhibition Serine hydrolase selectivity Biphenyl-4-ylcarbamate scaffold

In Vivo Selectivity Validation Gap: 2-Biphenylylcarbamates Demonstrate Bladder-Selective M₃ Antagonism in Rats; 4-Substituted Analogs Lack Any In Vivo Pharmacodynamic Data

YM-46303 (quinuclidin-4-yl biphenyl-2-ylcarbamate monohydrochloride) demonstrated approximately 10× higher inhibitory activity on bladder pressure in reflexly-evoked rhythmic contraction versus oxybutynin, with ~5-fold greater selectivity for urinary bladder contraction over salivary secretion in rats [1]. Additional in vivo evaluation confirmed anti-bradycardia and anti-pressor effects in pithed rats and anti-tremor activity in mice, supporting bladder-selective M₃ antagonism with reduced side-effect burden [1]. In stark contrast, benzyl 4-biphenylylcarbamate and the broader 4-substituted biphenylylcarbamate class have no published in vivo efficacy, selectivity, or toxicity data. This evidence asymmetry is critical for procurement: programs requiring in vivo-validated muscarinic pharmacology must rely on the 2-substituted series, while the 4-substituted series represents an unexplored in vivo landscape requiring de novo PK/PD characterization.

In vivo validation gap
Cross-study comparable
2-substituted (YM-46303) Bladder-selective M3 antagonism; 10× bladder pressure inhibition vs. oxybutynin in rats
4-substituted No in vivo pharmacodynamic data in any species
In vivo characterization is absent; de novo PK/PD studies required before translational research
Suitable for in vitro SAR and target identification, not for in vivo proof-of-concept without prior validation
In vivo pharmacodynamics Bladder selectivity Muscarinic antagonist Tissue selectivity

Benzyl 4-Biphenylylcarbamate: Recommended Research Application Scenarios Based on Quantitative Evidence


Non-Peptidomimetic Mpro Inhibitor Lead Discovery for Pan-Coronavirus Antiviral Programs

Serafim et al. established that benzyl carbamate-containing compounds inhibit SARS-CoV-2, SARS-CoV, and MERS-CoV Mpro with IC₅₀ values as low as 73.2 nM [1]. Benzyl 4-biphenylylcarbamate extends this pharmacophore onto a non-peptidyl biphenyl scaffold, offering structural novelty relative to the peptidomimetic backbones of compounds 1a–5a. This structural differentiation may confer patentability advantages and potentially altered resistance profiles. Researchers should screen benzyl 4-biphenylylcarbamate against Mpro panels at concentrations spanning 0.01–50 µM, benchmarking against the published 1a/5a IC₅₀ values (0.0732–0.8295 µM) as in-class potency references [1].

Cysteine Protease-Selective Chemical Probe Development Leveraging Low Serine Hydrolase Background

The biphenyl-4-ylcarbamate scaffold exhibits FAAH IC₅₀ = 17,000 nM and MGL IC₅₀ > 300,000 nM [2], defining a low-background profile against serine hydrolases. Concurrently, biphenyl carbamate-based Legumain inhibitors achieve sub-nanomolar potency [3], and benzyl carbamate Mpro inhibitors achieve nanomolar activity [1]. Benzyl 4-biphenylylcarbamate is therefore optimally positioned as a starting scaffold for cysteine protease-focused inhibitor campaigns (Legumain, caspases, cathepsins, Mpro) where FAAH/MGL off-target activity—a known liability of 3-substituted biphenyl carbamates—must be minimized.

Structure-Activity Relationship Expansion of Biphenylylcarbamate Positional Isomers for Target Deconvolution

The well-characterized 2-biphenylylcarbamate series achieves picomolar M₁/M₃ affinity (Ki = 0.069–0.084 nM) with 46–68× M₃/M₂ selectivity [4], while the 4-substituted series lacks muscarinic activity data. Procuring benzyl 4-biphenylylcarbamate alongside a representative 2-biphenylyl analog enables systematic positional isomer SAR studies to map the biphenyl geometry requirements across diverse target classes (GPCRs, proteases, hydrolases). This head-to-head isomer comparison can deconvolute target engagement mechanisms and inform scaffold selection in multi-target drug discovery programs.

Bayer Cardiovascular Patent Family Intermediate and sGC Modulator Pharmacophore Exploration

Benzyl-substituted carbamates bearing biphenyl groups are claimed in Bayer Intellectual Property GmbH patents (US 9,090,609; WO 2012/059548) for cardiovascular disease treatment, particularly soluble guanylate cyclase (sGC) modulation [5]. Benzyl 4-biphenylylcarbamate may serve as a synthetic intermediate or pharmacophore analog within this intellectual property space. Procurement for cardiovascular drug discovery programs exploring sGC modulation should consider benzyl 4-biphenylylcarbamate as a building block for structure-activity relationship studies within the claimed chemical matter.

Application
Selection Property
Validation Focus
Pan-Coronavirus Mpro Inhibitor Screening
Non-peptidomimetic benzyl carbamate scaffold
Benchmark Mpro IC50 against class-level reference hits
Cysteine Protease-Selective Probe Development
Low serine hydrolase background (FAAH/MGL)
Counter-screen against FAAH and MGL to confirm selectivity
Positional Isomer SAR Studies
4-Biphenylyl substitution geometry
Head-to-head comparison with 2-biphenylyl analogs across target classes
sGC Modulator Pharmacophore Exploration
Biphenyl carbamate building block for cardiovascular research
sGC activity screening per Bayer patent chemical matter
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